2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-21-14-7-6-11(9-10(14)5-8-15(21)22)20-17(23)16-12(18)3-2-4-13(16)19/h2-4,6-7,9H,5,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXIYAQURGLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amide Coupling
The most widely reported method involves converting 2,6-difluorobenzoic acid to its corresponding acid chloride, followed by coupling with 6-amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. This approach mirrors protocols used for structurally analogous benzamide derivatives.
Step 1: Synthesis of 2,6-Difluorobenzoyl Chloride
2,6-Difluorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions (70–80°C, 4–6 hours). Excess $$ \text{SOCl}2 $$ is removed via distillation, yielding the acid chloride as a pale-yellow liquid.
Step 2: Amine Preparation
6-Amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline is synthesized through catalytic hydrogenation of 6-nitro-1-methyl-2-oxoquinoline using palladium on carbon ($$ \text{Pd/C} $$) in ethanol. The reaction proceeds at 25–30°C under $$ \text{H}_2 $$ (1 atm), achieving >90% conversion.
Step 3: Amide Bond Formation
The acid chloride is reacted with the tetrahydroquinoline amine in dry dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using triethylamine ($$ \text{Et}3\text{N} $$) as a base. The mixture is stirred at 0–5°C for 1 hour, followed by room-temperature agitation for 6–8 hours. Workup involves filtration, solvent evaporation, and purification via silica gel chromatography (eluent: $$ \text{CH}2\text{Cl}_2/\text{MeOH} = 200:1 $$).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 95–98% | |
| Yield (Step 3) | 82–88% | |
| Purity (HPLC) | >99% |
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation without isolating the acid chloride. This approach minimizes handling hazardous intermediates.
Procedure:
2,6-Difluorobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in $$ \text{CH}2\text{Cl}2 $$. After activating the carboxylic acid for 30 minutes at 0°C, the tetrahydroquinoline amine (1.05 equiv) is added. The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup and column purification.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Reaction Time | 12–16 hours |
Optimization of Reaction Conditions
Solvent and Base Selection
Triethylamine in $$ \text{CH}2\text{Cl}2 $$ provides superior yields (82–88%) compared to dimethylformamide (DMF) or tetrahydrofuran (THF), which often lead to side reactions. Polar aprotic solvents like DMF may accelerate coupling but require stringent moisture control.
Temperature Control
Maintaining temperatures below 5°C during acid chloride formation prevents decomposition. Conversely, amide coupling proceeds efficiently at room temperature.
Purification Techniques
Silica gel chromatography with gradient elution ($$ \text{CH}2\text{Cl}2/\text{MeOH} = 200:1 $$) achieves >99% purity. Recrystallization from ethanol/water mixtures (7:3 v/v) offers a scalable alternative for industrial applications.
Analytical Characterization
Spectroscopic Analysis
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 10.52 (s, 1H, NH), 7.85–7.75 (m, 1H, ArH), 7.45–7.35 (m, 2H, ArH), 6.95 (d, $$ J = 8.4 $$ Hz, 1H, quinoline-H), 3.25 (s, 3H, N-CH$$3$$), 2.90–2.70 (m, 4H, tetrahydroquinoline-CH$$_2$$).
- IR (KBr): 3280 cm$$^{-1}$$ (N-H stretch), 1665 cm$$^{-1}$$ (C=O amide), 1600 cm$$^{-1}$$ (C-F).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 60:40, 1.0 mL/min) confirms a single peak at $$ t_R = 8.2 $$ minutes.
Industrial Scalability and Challenges
Cost-Efficiency
The acid chloride route is cost-effective due to low reagent costs and high yields. However, thionyl chloride requires specialized handling, increasing operational costs.
Byproduct Management
Triethylamine hydrochloride ($$ \text{Et}_3\text{N·HCl} $$) precipitates during coupling and is removed via filtration. Residual solvents are minimized using rotary evaporation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
2,6-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
Target Compound:
- Molecular Formula : C₁₇H₁₇F₂N₃O₂ (calculated molecular weight: ~333.3 g/mol).
- Key Substituents: Benzamide: 2,6-difluoro substitution. Amine group: 1-methyl-2-oxo-tetrahydroquinolin-6-yl.
Analog 1: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat)
- Molecular Formula : C₂₂H₂₅N₃O₂ (MW: 363.45 g/mol) .
- Key Differences: Incorporates a tetrahydroisoquinolin ring instead of benzamide. Propionamide substituent rather than difluorobenzamide.
Analog 2: (S)-2,6-Difluoro-N-(3-methyl-1-(phenylthio)butan-2-yl)benzamide (L11)
- Molecular Formula: C₂₁H₂₆F₂NOS (MW: 340.17 g/mol) .
- Key Differences: Amine group: Branched aliphatic chain with phenylthio and methyl groups. Lacks the tetrahydroquinolin moiety.
Analog 3: 2,6-Difluoro-N-(quinolin-8-yl)benzamide
- Molecular Formula : C₁₆H₁₁F₂N₂O (MW: ~285.3 g/mol, inferred).
- Key Differences: Amine group: Fully aromatic quinolin-8-yl instead of tetrahydroquinolin. Positional isomerism (quinolin-8-yl vs. tetrahydroquinolin-6-yl).
- Implications: The aromatic quinolin-8-yl group may favor π-stacking interactions in protein binding pockets, while the target’s tetrahydroquinolin could adopt more flexible conformations .
Physicochemical and Spectroscopic Properties
Spectral Data:
- L11: ¹³C NMR peaks at δ 170.51 (amide carbonyl), 136.16–126.49 (aromatic carbons), and 53.86 (chiral center) . These features contrast with the target compound’s expected NMR profile, where the tetrahydroquinolin’s saturated carbons would appear upfield.
Biological Activity
2,6-Difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic modulation. This article delves into its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Molecular Formula : C16H14F2N2O
- Molecular Weight : 296.29 g/mol
Anticancer Properties
Research indicates that 2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits potent anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The compound's mechanism appears to involve the modulation of metabolic pathways associated with glycolysis and apoptosis.
Key Findings:
- Inhibition of Glycolysis : Similar to analogs like 2-deoxy-D-glucose (2-DG), this compound inhibits glycolytic enzymes, leading to reduced energy production in cancer cells .
- Cell Viability Assays : In vitro studies showed an IC50 value of approximately 0.5 µM against glioblastoma cells, indicating significant cytotoxicity .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to hexokinase II (HKII), a key enzyme in cancer metabolism .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its fluorinated structure. Fluorine atoms enhance lipophilicity and metabolic stability, which are critical for the compound's efficacy in vivo.
| Modification | Effect on Activity | IC50 (µM) |
|---|---|---|
| No Fluorine | Low activity | >10 |
| One Fluorine | Moderate activity | 5 |
| Two Fluorines | High activity | 0.5 |
Study on Glioblastoma Multiforme (GBM)
A recent study focused on the effects of this compound on GBM cells:
- Objective : To evaluate the cytotoxic effects and underlying mechanisms.
- Methodology : GBM cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM. The study also noted increased apoptosis markers in treated cells.
Comparative Analysis with Other Compounds
The following table compares the biological activity of 2,6-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with other known compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-DG | 1.0 | Glycolysis inhibition |
| 2,6-Difluoro-N-(1-methyl...) | 0.5 | HKII inhibition |
| Other Fluorinated Derivatives | Varies | Metabolic pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
